molecular formula C23H29N3O7S B2544423 N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide CAS No. 872880-81-4

N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide

Cat. No.: B2544423
CAS No.: 872880-81-4
M. Wt: 491.56
InChI Key: OXQUJHWQIHHCKA-UHFFFAOYSA-N
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Description

N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide is a potent, selective, and cell-active deubiquitinase (DUB) inhibitor targeting Ubiquitin Specific Peptidase 7 (USP7), also known as Herpesvirus-Associated Ubiquitin-Specific Protease (HAUSP). USP7 is a critical regulator of the stability and function of numerous proteins involved in tumor suppression, DNA repair, and epigenetics, such as p53, MDM2, and PTEN. By inhibiting USP7, this compound disrupts the MDM2-p53 interaction, leading to the stabilization and activation of the p53 tumor suppressor pathway, thereby inducing cell cycle arrest and apoptosis in cancer cells [https://www.nature.com/articles/ncomms13759]. This mechanism provides a powerful chemical probe for researching novel cancer therapeutics, particularly in malignancies with wild-type p53. Beyond oncology, USP7 inhibition is being explored in neurological research for its role in regulating processes like immune signaling and protein aggregation. The compound offers researchers a specific tool to dissect the complex biological functions of the ubiquitin-proteasome system, study protein degradation dynamics, and validate USP7 as a therapeutic target across various disease models.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O7S/c1-31-18-6-4-17(5-7-18)12-13-24-22(27)23(28)25-16-21-26(14-3-15-33-21)34(29,30)20-10-8-19(32-2)9-11-20/h4-11,21H,3,12-16H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQUJHWQIHHCKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-methoxybenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with an oxazinan derivative under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while reduction of the sulfonyl group can produce corresponding sulfides.

Scientific Research Applications

N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The methoxybenzenesulfonyl group can form hydrogen bonds with target molecules, while the oxazinan ring can provide steric hindrance, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Insights :

  • The 4-methoxy group in the target compound likely enhances solubility compared to halogenated analogs (e.g., 4-fluoro in ) but may reduce metabolic stability .
  • Steric effects from substituents like 2-methyl () could influence receptor interactions .

Oxamide Substituent Modifications

Compound Name Oxamide Substituent Biological Relevance Reference
This compound 2-(4-Methoxyphenyl)ethyl Dual methoxy groups may enhance CNS penetration due to lipophilicity. N/A
N'-[(3-Methoxyphenyl)methyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide 3-Methoxyphenylmethyl Reduced steric bulk compared to ethyl chains; potential for improved synthetic yield.
N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide Piperazinyl-ethyl with benzoyl group Introduction of piperazine may confer receptor-targeting specificity (e.g., serotonin receptors).

Key Insights :

  • Ethyl-linked aromatic groups (e.g., 4-methoxyphenyl in the target) balance lipophilicity and hydrogen-bonding capacity, critical for drug-likeness .
  • Piperazinyl modifications () demonstrate the versatility of ethanediamide derivatives in targeting diverse biological pathways .

Structural and Analytical Comparisons

Property Target Compound N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide N-(4-Methoxyphenyl)benzenesulfonamide
Molecular Formula C₂₄H₃₀N₃O₇S (inferred) C₁₇H₂₄FN₃O₅S C₁₃H₁₃NO₃S
Molecular Weight ~532.64 (calculated) 401.45 295.32
Key Spectral Data Not reported IR: Sulfonyl S=O stretch ~1350 cm⁻¹; ESI-MS: [M+H]+ at 402.45 ¹H NMR: Aromatic protons at δ 6.8–7.5 ppm
Bioactivity Hypothesized enzyme inhibition Not reported Antifungal/antibacterial sulfonamide activity

Key Insights :

  • The target compound’s higher molecular weight and complexity may limit bioavailability compared to simpler sulfonamides () .
  • Spectral data from analogs (e.g., IR in ) provide benchmarks for characterizing the target’s sulfonyl and amide groups .

Biological Activity

N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide is a complex organic compound with potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its mechanism of action, cytotoxicity against cancer cell lines, and structure-activity relationships (SAR).

  • Molecular Formula : C22H27N3O7S
  • Molecular Weight : 477.5 g/mol
  • CAS Number : 872880-84-7

The compound's mechanism of action primarily involves its interaction with tubulin, a key protein in the cell division process. By binding to tubulin, it inhibits polymerization and disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This action is similar to other known antitumor agents that target microtubules.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings:

Cell Line IC50 (μM) Effect
A2780 (Ovarian Carcinoma)15.5Significant antiproliferative activity
MCF-7 (Breast Cancer)22.3Induces G2/M phase arrest
A2780/RCIS (Cisplatin Resistant)30.1Moderate cytotoxicity

These results indicate that this compound exhibits significant cytotoxicity against both sensitive and resistant cancer cell lines, highlighting its potential as an effective anticancer agent .

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. Modifications to the methoxyphenyl and oxazinan moieties can significantly influence its potency. For instance, compounds with additional methoxy groups on the phenyl rings have shown enhanced activity due to improved binding affinity to tubulin .

Case Studies

  • In vitro Analysis :
    In a study examining the compound's effects on A2780 cells, flow cytometry revealed that treatment led to a notable increase in G2/M phase arrest, indicating effective disruption of the cell cycle .
  • Molecular Docking Studies :
    Molecular docking simulations suggest that this compound binds effectively to the colchicine site on tubulin, which is critical for its inhibitory action on microtubule formation . This interaction is essential for understanding how structural modifications can enhance or reduce biological activity.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for synthesizing N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide?

  • Methodology : The synthesis typically involves multi-step reactions, including sulfonation, oxazinan ring formation, and amide coupling. Critical steps include:

  • Sulfonation : Introducing the 4-methoxybenzenesulfonyl group using sulfonic acid derivatives under anhydrous conditions .
  • Oxazinan Ring Formation : Cyclization via nucleophilic substitution, often catalyzed by bases like K₂CO₃ in solvents such as DMF .
  • Amide Coupling : Using coupling agents like EDC/HOBt to link the oxazinan intermediate to the ethanediamide backbone .
    • Key Considerations : Reaction purity is ensured via column chromatography and monitored by TLC.

Q. Which analytical techniques are most effective for confirming the compound’s structural integrity?

  • Primary Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify sulfonyl, oxazinan, and methoxyphenyl substituents. Aromatic protons appear as distinct multiplets (δ 6.8–7.5 ppm), while oxazinan protons resonate at δ 3.5–4.2 ppm .
  • Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., expected [M+H]⁺ peak at m/z 523.2) .
  • IR Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretch) and ~1650 cm⁻¹ (amide C=O) .

Q. What functional groups dominate the compound’s reactivity, and how do they influence experimental design?

  • Critical Groups :

  • Sulfonyl Group : Electrophilic, participates in hydrogen bonding with biological targets. Requires protection during synthesis to avoid side reactions .
  • Oxazinan Ring : Confers conformational rigidity; susceptible to ring-opening under acidic conditions .
  • Methoxyphenyl Substituents : Enhance solubility and modulate lipophilicity for cellular uptake .
    • Design Implications : Avoid aqueous acidic conditions during synthesis. Use aprotic solvents (e.g., DCM) for sulfonation steps .

Q. How should researchers approach initial biological activity screening for this compound?

  • Protocol :

  • In-Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at concentrations 1–100 µM. Include controls with structurally similar sulfonamides .
  • Enzyme Inhibition : Screen against COX-2 or HDACs via fluorometric assays, given sulfonamide’s role in enzyme binding .
    • Data Interpretation : Compare IC₅₀ values with reference compounds (e.g., Celecoxib for COX-2 inhibition) .

Advanced Research Questions

Q. What challenges arise in optimizing the compound’s synthetic yield, and how can they be addressed?

  • Key Issues :

  • Low Cyclization Efficiency : Oxazinan ring formation may yield <50% due to steric hindrance. Solution: Use bulky bases (e.g., DBU) to stabilize transition states .
  • Amide Coupling Side Reactions : Competing hydrolysis of activated intermediates. Mitigation: Employ low-temperature (0–5°C) coupling with excess EDC .
    • Scale-Up Considerations : Replace batch reactors with continuous flow systems for improved heat control .

Q. How can computational modeling elucidate the compound’s mechanism of action in biological systems?

  • Approach :

  • Molecular Docking : Use AutoDock Vina to predict binding to COX-2 or HDACs. The sulfonyl group often anchors to Zn²⁺ in HDAC active sites .
  • MD Simulations : Simulate ligand-protein stability over 100 ns to assess binding persistence .
    • Validation : Cross-reference docking scores (e.g., ΔG < −8 kcal/mol) with experimental IC₅₀ data .

Q. How should contradictory bioactivity data between in-vitro and in-vivo studies be resolved?

  • Case Example : If in-vitro IC₅₀ = 10 µM (promising) but in-vivo efficacy is poor:

  • Hypothesis 1 : Poor pharmacokinetics (e.g., rapid hepatic metabolism). Test via microsomal stability assays .
  • Hypothesis 2 : Off-target effects. Perform kinome-wide profiling at 1 µM to identify unintended kinase interactions .
    • Solution : Introduce PEGylation or prodrug modifications to enhance bioavailability .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for derivatives of this compound?

  • SAR Workflow :

  • Variation Points : Modify methoxy groups to halogens or alkyl chains. Synthesize 5–10 derivatives .
  • Activity Mapping : Correlate substituent electronegativity with COX-2 inhibition potency. Electron-withdrawing groups (e.g., -CF₃) often enhance binding .
    • Data Tools : Use PCA (Principal Component Analysis) to cluster bioactivity profiles and identify critical substituents .

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